Cas no 208173-24-4 (1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one)
![1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/208173-24-4x500.png)
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone
- 4'-Fluoro-3'-(trifluoromethyl)acetophenone
- 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
- 4-fluoro-3-(trifluoromethyl)acetophenone
- 4-Fluoro-3-trifluoromethylacetophenone
- 5-Acetyl-2-fluorobenzotrifluoride
- 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one
- WT1766
- 4-FLUORO-3-TRIFLUOROMETHYLHYPNONE
- 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
- 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone #
- AC-3621
- 4-fluoro-3-(trifluormethyl)acetophenone
- 4 inverted exclamation mark -Fluoro-3 inverted exclamation mark -(trifluoromethyl)acetophenone
- 4'-fluoro-3'-trifluoromethylacetophenone
- F0808
- FT-0618466
- 1-[4-fluoranyl-3-(trifluoromethyl)phenyl]ethanone
- CS-0020108
- A814941
- PS-8079
- Ethanone, 1-[4-fluoro-3-(trifluoromethyl)phenyl]-
- AKOS005259007
- A19684
- 1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone
- SY017078
- 208173-24-4
- J-515359
- MFCD00061252
- AM61383
- SCHEMBL78909
- CL8670
- DTXSID60345580
-
- MDL: MFCD00061252
- インチ: 1S/C17H12F4O/c1-11(9-16(22)12-5-3-2-4-6-12)13-7-8-15(18)14(10-13)17(19,20)21/h2-10H,1H3/b11-9+
- InChIKey: WXXWJPIHRSGLPE-PKNBQFBNSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1C(F)(F)F)/C(/C([H])([H])[H])=C(\[H])/C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 206.03500
- どういたいしつりょう: 206.035478
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.3600
- ふってん: 198.1ºC at 760 mmHg
- フラッシュポイント: 73.5ºC
- 屈折率: 1.454
- PSA: 17.07000
- LogP: 3.04710
- ようかいせい: 未確定
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501a - 危険物輸送番号:1993
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/38
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F598958-500mg |
4'-Fluoro-3'-(trifluoromethyl)acetophenone |
208173-24-4 | 500mg |
$87.00 | 2023-05-18 | ||
Fluorochem | 006379-10g |
4'-Fluoro-3'-(trifluoromethyl)acetophenone |
208173-24-4 | 98% | 10g |
£20.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121998-25g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 25g |
¥1771.90 | 2023-09-02 | |
Alichem | A015000013-500mg |
4'-Fluoro-3'-(trifluoromethyl)acetophenone |
208173-24-4 | 97% | 500mg |
$806.85 | 2023-09-02 | |
eNovation Chemicals LLC | Y1042325-100g |
Ethanone, 1-[4-fluoro-3-(trifluoromethyl)phenyl]- |
208173-24-4 | 98% | 100g |
$220 | 2024-06-07 | |
BAI LING WEI Technology Co., Ltd. | 102094-1G |
4'-Fluoro-3'-(trifluoromethyl)acetophenone, 98% |
208173-24-4 | 98% | 1G |
¥ 60 | 2022-04-26 | |
TRC | F598958-1g |
4'-Fluoro-3'-(trifluoromethyl)acetophenone |
208173-24-4 | 1g |
$98.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121998-5g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 5g |
¥509.90 | 2023-09-02 | |
BAI LING WEI Technology Co., Ltd. | R45SY017078-5g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | ≥97% | 5g |
¥111 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J66PC4371Q-5g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 5g |
¥220 | 2023-11-24 |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-oneに関する追加情報
Chemical Profile of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 208173-24-4)
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one, identified by its Chemical Abstracts Service Number (CAS No.) 208173-24-4, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its fluoro and trifluoromethyl substituents on a phenyl ring, exhibits unique structural and electronic properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.
The presence of a fluoro group at the para position relative to the ketone functionality enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the trifluoromethyl group contributes to electron-withdrawing effects, influencing the reactivity and binding affinity of the compound. These structural features have been extensively studied in the context of modulating pharmacokinetic and pharmacodynamic properties, making 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one a valuable scaffold for medicinal chemists.
In recent years, fluorinated compounds have been increasingly recognized for their therapeutic potential across multiple disease areas. The incorporation of fluorine atoms into drug molecules can lead to improved pharmacological profiles, including enhanced binding affinity, reduced metabolic degradation, and altered pharmacokinetic behavior. For instance, fluoroaromatics have been successfully employed in the development of antiviral, anticancer, and anti-inflammatory agents. The compound in question, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one, aligns with this trend by leveraging fluorine-based modifications to optimize its biological activity.
One of the most compelling aspects of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is its versatility as a building block in synthetic chemistry. The ketone moiety provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. This flexibility has been exploited in several research endeavors aimed at developing novel therapeutic agents. For example, derivatives of this compound have been explored as potential inhibitors of enzyme targets involved in metabolic disorders and as modulators of signal transduction pathways relevant to neurodegenerative diseases.
Recent advancements in computational chemistry have further enhanced the utility of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one in drug discovery. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its interactions with biological targets. These insights have guided the design of optimized analogs with improved efficacy and selectivity. Moreover, machine learning algorithms have been employed to predict the biological activity of virtual derivatives, streamlining the process of identifying promising candidates for experimental validation.
The pharmacological profile of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain protein targets, making it a potential lead compound for further development. The fluoro and trifluoromethyl substituents appear to play crucial roles in determining its binding characteristics, with recent crystallographic studies providing detailed insights into its molecular interactions. These structural insights have informed rational design strategies aimed at enhancing its therapeutic potential.
In conclusion, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 208173-24-4) represents a fascinating example of how structural modifications can influence the biological activity of a molecule. Its unique combination of fluorinated aromatic groups and a ketone functionality makes it a versatile tool for pharmaceutical research. As our understanding of fluorine chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutics.
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